molecular formula C15H13N5O3 B10959626 N'-{[(4-methoxyphenyl)carbonyl]oxy}pyrazolo[1,5-a]pyrimidine-3-carboximidamide

N'-{[(4-methoxyphenyl)carbonyl]oxy}pyrazolo[1,5-a]pyrimidine-3-carboximidamide

Cat. No.: B10959626
M. Wt: 311.30 g/mol
InChI Key: ZQBBMGCVMBXQSN-UHFFFAOYSA-N
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Description

N’-[(4-METHOXYBENZOYL)OXY]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family.

Chemical Reactions Analysis

N’-[(4-METHOXYBENZOYL)OXY]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N’-[(4-METHOXYBENZOYL)OXY]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This interaction is often mediated by hydrogen bonding and hydrophobic interactions within the active site .

Comparison with Similar Compounds

N’-[(4-METHOXYBENZOYL)OXY]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of N’-[(4-METHOXYBENZOYL)OXY]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C15H13N5O3

Molecular Weight

311.30 g/mol

IUPAC Name

[(Z)-[amino(pyrazolo[1,5-a]pyrimidin-3-yl)methylidene]amino] 4-methoxybenzoate

InChI

InChI=1S/C15H13N5O3/c1-22-11-5-3-10(4-6-11)15(21)23-19-13(16)12-9-18-20-8-2-7-17-14(12)20/h2-9H,1H3,(H2,16,19)

InChI Key

ZQBBMGCVMBXQSN-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)O/N=C(/C2=C3N=CC=CN3N=C2)\N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON=C(C2=C3N=CC=CN3N=C2)N

Origin of Product

United States

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